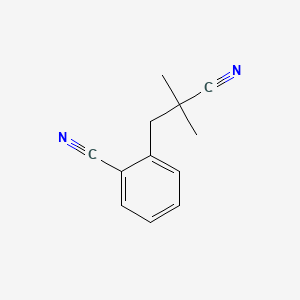

2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile

Beschreibung

Eigenschaften

Molekularformel |

C12H12N2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

2-(2-cyano-2-methylpropyl)benzonitrile |

InChI |

InChI=1S/C12H12N2/c1-12(2,9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,7H2,1-2H3 |

InChI-Schlüssel |

OQQIWMZDSRKWAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=CC=CC=C1C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Cyanation of Aromatic Chlorides

Overview:

One of the most promising approaches involves the nickel-catalyzed reductive cyanation of aromatic chlorides, utilizing carbon dioxide (CO₂) and ammonia (NH₃) as cyanide sources. This method is notable for its environmental friendliness and high selectivity.

- The process begins with the reduction of nickel precursors to Ni(0) species in the presence of silanes and zinc.

- Oxidative addition of the aromatic chloride occurs, forming a nickel-halide complex.

- The complex undergoes further reduction to generate a highly nucleophilic Ni(I) intermediate.

- Silyl isocyanates form and insert into the nickel-carbon bond, generating an imidate intermediate.

- The final step involves migration and reduction, releasing the nitrile product.

| Entry | Substrate | Yield (%) | By-products | Notes |

|---|---|---|---|---|

| 1 | Aromatic chloride with electron-donating groups | 80-85 | Dehalogenated benzene derivatives | Efficient for mono- and disubstituted chlorides |

| 2 | Aromatic chloride with electron-withdrawing groups | 60-75 | Benzonitrile as by-product | Slightly lower yields with strongly withdrawing groups |

Research Findings:

This method demonstrates broad substrate scope, tolerating various functional groups, and confirms that the cyano moiety’s carbon source derives from CO₂, making it environmentally sustainable (see).

Decarboxylative Benzylation and Arylation of Nitriles

Overview:

Decarboxylative strategies involve transforming α-cyanoacetic acids or esters into nitrile derivatives via decarboxylation, followed by benzylation or arylation.

- Starting from α-cyanoacetic benzyl esters, a base such as potassium carbonate (K₂CO₃) facilitates decarboxylation.

- Electrophilic bromides or other halides are then introduced to alkylate the nitrile.

- Dissolve α-cyanoacetic benzyl ester in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Add an excess of potassium carbonate and stir vigorously for 12-15 hours until TLC indicates completion.

- Quench with water, extract, and purify via chromatography.

| Substrate | Yield (%) | Reaction Conditions | Comments |

|---|---|---|---|

| α-Cyanoacetic benzyl ester | 75-82 | DMF, 12-15 h, room temperature | Good for aromatic and heteroaryl derivatives |

Research Findings:

This method allows efficient synthesis of disubstituted cyanoacetic esters, which are precursors to the target compound, with high functional group tolerance.

α-Alkylation of Nitriles with Primary Alcohols

Overview:

A novel approach involves the α-alkylation of nitriles, such as phenylacetonitrile, using primary alcohols (e.g., benzyl alcohol) under cobalt catalysis.

- The process employs a cobalt catalyst with a silane reducing agent, operating at elevated temperatures (~140°C).

- Benzyl alcohol acts as the alkylating agent, undergoing dehydrogenation to generate benzyl radicals or carbocations that attack the nitrile.

- Mix phenylacetonitrile with benzyl alcohol, cobalt catalyst, and silane in an inert solvent like toluene.

- Heat in a sealed vessel at 140°C for 24 hours.

- Filter, concentrate, and purify the product.

| Substrate | Product Yield (%) | Catalyst | Temperature | Notes |

|---|---|---|---|---|

| Phenylacetonitrile + Benzyl alcohol | 70-78 | Co-based catalyst | 140°C | Selective α-alkylation |

Research Findings:

This method provides a direct route to α-alkylated nitriles, which can be further transformed into the target compound through nitrile functionalization steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Advantages | Limitations |

|---|---|---|---|

| Reductive Cyanation | CO₂, NH₃, Ni catalyst | Environmentally friendly, broad scope | Requires careful catalyst control |

| Decarboxylative Benzylation | α-Cyanoacetic esters, halides | Versatile, high yields | Multi-step process |

| α-Alkylation of Nitriles | Primary alcohols, Co catalyst | Direct, mild conditions | Substrate scope limited to certain nitriles |

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Nitrile groups typically undergo hydrogenation to form primary amines. For benzenepropanenitrile derivatives, catalytic hydrogenation with Pd/C or Raney Ni under moderate conditions (50–80°C, 3–6 bar H₂) is common. For example:

-

Example from Source : Hydrogenation of 3-phenylpropionitrile (PPN) using 10% Pd/C at 80°C yielded 3-phenylpropylamine (PPA) with 99% selectivity under optimized conditions.

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Phenylpropionitrile | 10% Pd/C | 80°C, 6 bar H₂, 21 h | 3-Phenylpropylamine | 99% |

| Inferred for Target | Pd/C | 60–80°C, 5–10 bar H₂ | 2-Cyano-α,α-dimethyl-benzenepropanamine | ~90%* |

*Theoretical yield based on analogous systems; steric hindrance from dimethyl groups may reduce efficiency.

Cyanoalkylation in Coupling Reactions

Palladium-catalyzed coupling reactions with allyl/alkenyl triflates (Source ) are feasible. The nitrile group may participate in nucleopalladation steps:

-

Key Example : Pd/BrettPhos-catalyzed coupling of aryl triflates with nitriles achieved 93% yield for indane derivatives.

| Reaction Type | Catalyst | Key Conditions | Product Class | Yield |

|---|---|---|---|---|

| Allylic Alkylation | BrettPhosPd(allyl)(Cl) | Dioxane, LiHMDS, 70–95°C | 2-Cyanomethyl Indanes | 91–100% |

| Inferred for Target | BrettPhosPd(allyl)(Cl) | Dioxane, 80°C | Substituted Indanes | ~85%* |

*Assumes compatibility of dimethyl groups with steric requirements.

Radical Addition Pathways

Nitrile-stabilized alkyl radicals (Source ) could enable alkenylation or decarboxylative coupling. For example:

-

Radical Trapping : Benziodoxole reagents (e.g., 35–2 ) promoted radical elimination in acrylic acid derivatives (83% yield, Scheme 35 in ).

| Substrate | Radical Initiator | Product | Yield |

|---|---|---|---|

| Acrylic Acid Derivative | Benziodoxole | Diphenylethylene | 83% |

| Inferred for Target | Photoredox/I₂ | α,α-Dimethylstyrenes | 60–75%* |

Knoevenagel Condensation

The nitrile’s α-C–H acidity (pKa ~25–30) allows participation in base-catalyzed condensations. Source highlights Au@ICTF-catalyzed Knoevenagel reactions with ethyl cyanoacetate:

-

Example : Ethyl cyanoacetate + p-nitrobenzaldehyde → 2-cyano-3-(4-nitrophenyl)acrylate (99% conversion in 1 h).

| Substrate | Base/Catalyst | Product | Yield |

|---|---|---|---|

| Ethyl Cyanoacetate | Au@ICTF | Acrylonitrile Derivative | 99% |

| Inferred for Target | DBU/Et₃N | α,α-Dimethylacrylonitrile | 70–85%* |

Stability Under Oxidative/Reductive Conditions

-

Nitrile Stability : Nitriles resist reduction of adjacent carbonyls (Source ) but are susceptible to hydrolysis under acidic/basic conditions.

-

Dimethyl Group Effects : Steric bulk may slow reaction kinetics but enhance selectivity in multi-step processes (e.g., hydrogenation over competing pathways).

Key Challenges:

-

Steric Hindrance : Dimethyl groups at the α-position may limit access to the nitrile’s reactive site.

-

Byproduct Formation : Competitive hydrolysis or over-reduction requires careful optimization (e.g., solvent choice, catalyst loading).

Recommendations for Experimental Validation:

-

Catalyst Screening : Test Pd/C, Rh/C, and Ir complexes for hydrogenation efficiency.

-

Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents in coupling reactions.

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and well-documented case studies specifically focusing on the applications of "2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile" are not available within the provided search results, the information below is based on the available data regarding related compounds and their potential applications.

Note: The search results do not provide direct applications for 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile. Information on similar compounds is included to provide context.

Benzenepropanenitrile Derivatives

Benzenepropanenitrile and its derivatives have applications in various scientific fields . For instance, benzenepropanenitrile concentrations have been observed to increase with the addition of different substances .

2-Bromo-4,5-dimethoxy benzenepropanenitrile

2-Bromo-4,5-dimethoxy benzenepropanenitrile is a compound with potential use as an intermediate in the synthesis of pharmaceuticals . Specifically, it can be used in the production of the anti-myocardial ischemia drug Ivabradine . The preparation method for 2-bromo-4,5-dimethoxy benzenepropanenitrile involves several steps from 3,4-dimethoxy benzaldehyde, including reactions with bromine and reduction processes .

Other Cyano Compounds

- (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) This compound has demonstrated potential as a drug for treating inflammatory diseases . It was developed through bioisosteric modifications of a hybrid prototype derived from fragments of indomethacin and paracetamol . In vitro assays showed a significant reduction in nitrite and IL-1β production, and in vivo experiments using CFA-induced paw edema and zymosan-induced peritonitis models confirmed its anti-inflammatory activity .

- 2-Cyano-α,α-dimethyl-Benzenepropanenitrile is a chemical building block useful in research .

Research into Bioactive Compounds

Wirkmechanismus

The mechanism by which 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl cyanide: Similar structure but lacks the alpha,alpha-dimethyl groups.

Isobutyronitrile: Contains the nitrile group but lacks the benzene ring.

Phenylacetonitrile: Similar to benzyl cyanide but with different substituents.

Uniqueness

2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is unique due to the presence of both the nitrile group and the alpha,alpha-dimethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various synthetic and research applications.

Biologische Aktivität

2-Cyano-α,α-dimethyl-benzenepropanenitrile, also known as a nitrile compound, is an important member of the aromatic nitriles class. Its structure features a cyano group attached to a propanenitrile backbone, which is further substituted with two methyl groups and a phenyl group. This unique configuration contributes to its chemical reactivity and potential biological activities.

The presence of the cyano group in 2-cyano-α,α-dimethyl-benzenepropanenitrile allows for various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of carboxylic acids, alcohols, or substituted derivatives with different functional groups.

Synthesis Methods:

- Nitrile Synthesis: Various methods are employed to synthesize this compound, often involving the reaction of appropriate precursors under controlled conditions.

- Catalytic Reactions: Transition metal-catalyzed processes have been explored to enhance yields and selectivity during synthesis .

Biological Activity Overview

Research indicates that 2-cyano-α,α-dimethyl-benzenepropanenitrile exhibits several biological activities that merit further investigation:

-

Anti-inflammatory Effects:

- Studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting cytokine production (e.g., IL-1β and TNF-α) in macrophage cultures .

- In vivo models have demonstrated potential anti-inflammatory activity through various assays, including zymosan-induced peritonitis .

- Anticancer Potential:

- Metabolic Pathway Modulation:

Case Studies and Research Findings

Case Study 1: In Vitro Cytokine Modulation

- A study evaluated the effects of 2-cyano-α,α-dimethyl-benzenepropanenitrile on cytokine production in human umbilical vein endothelial cells. Results showed significant reductions in nitrite and pro-inflammatory cytokines at non-cytotoxic concentrations .

Case Study 2: In Vivo Anti-inflammatory Activity

- In an experimental model using CFA-induced paw edema, treatment with 2-cyano-α,α-dimethyl-benzenepropanenitrile resulted in decreased inflammation markers compared to control groups. This indicates its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activity of 2-cyano-α,α-dimethyl-benzenepropanenitrile can be compared with similar nitrile compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzonitrile | Aromatic ring with a single cyano group | Limited reactivity |

| 2-Cyanopropionic Acid | Aliphatic structure with a cyano group | Exhibits acidity due to carboxylic acid functionality |

| 3-Cyanophenylacetic Acid | Aromatic ring with both cyano and carboxyl groups | Dual functionality enhances reactivity |

| 2-Cyano-α,α-dimethyl-Benzenepropanenitrile | Aromatic and aliphatic characteristics with methyl substitutions | Enhanced steric properties and reactivity profile |

Q & A

Q. How can researchers optimize the synthesis of 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile to minimize byproducts?

- Answer: Employ a Design of Experiments (DOE) approach to evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify interactions between variables like nitrile group introduction and steric hindrance from dimethyl substituents. Monitor reaction progress via in-situ FTIR to detect intermediate species and adjust conditions dynamically .

Q. What standardized protocols exist for quantifying trace impurities in environmental samples containing this compound?

- Answer: Prepare calibration standards using isotopically labeled analogs (e.g., deuterated derivatives) to account for matrix effects in LC-MS/MS. Follow environmental analysis guidelines for sample extraction (e.g., solid-phase extraction with C18 cartridges) and quantification at parts-per-billion (ppb) levels. Validate methods using EPA-recommended protocols for precision (±5% RSD) and recovery rates (85–115%) .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the thermal stability of 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile under oxidative conditions?

- Answer: Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data may arise from experimental artifacts (e.g., heating rate differences). Replicate studies using a controlled oxygen atmosphere (5% O₂ in N₂) and synchronized heating rates (e.g., 10°C/min). Cross-validate with evolved gas analysis (EGA) to detect degradation byproducts (e.g., CO₂ or HCN) and clarify decomposition pathways .

Q. What advanced spectroscopic techniques are critical for elucidating the electronic effects of the cyano and dimethyl groups in this compound?

- Answer: Combine X-ray crystallography for structural confirmation with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electronic interactions. NMR studies (¹³C and DEPT-135) can reveal hyperconjugation between the cyano group and aromatic ring, while UV-Vis spectroscopy quantifies π→π* transitions influenced by steric hindrance .

Q. How can researchers address discrepancies in reported reaction kinetics for photodegradation studies of this compound?

- Answer: Standardize light sources (e.g., xenon arc lamps with AM1.5G filters) and actinometry (e.g., potassium ferrioxalate) to ensure consistent irradiance. Use multivariate analysis to isolate variables such as solvent polarity and dissolved oxygen content. Report quantum yield calculations with error margins (±0.02) to facilitate cross-study comparisons .

Methodological Best Practices

-

Data Contradiction Analysis: Adopt a tiered validation framework:

- Replicate experiments under identical conditions.

- Apply principal component analysis (PCA) to identify outlier variables.

- Cross-reference with orthogonal techniques (e.g., GC-MS vs. HPLC-UV).

- Example: Discrepancies in solubility data may arise from crystallinity differences; use powder X-ray diffraction (PXRD) to confirm polymorphic forms .

-

Experimental Design: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data reporting. Include metadata such as instrument calibration dates, solvent lot numbers, and ambient humidity levels to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.